4-Isothiocyanato-1-methylpiperidine

Übersicht

Beschreibung

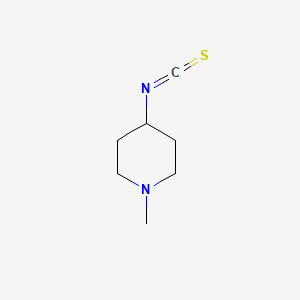

4-Isothiocyanato-1-methylpiperidine is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The isothiocyanate group (-N=C=S) attached to the piperidine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-1-methylpiperidine typically involves the reaction of 4-amino-1-methylpiperidine with thiophosgene (CSCl2) under controlled conditions . The reaction proceeds as follows:

Starting Material: 4-amino-1-methylpiperidine

Reagent: Thiophosgene (CSCl2)

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures (0-5°C) to prevent side reactions.

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for efficient handling of thiophosgene, which is a toxic and hazardous reagent.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The isothiocyanate group reacts with nucleophiles to form thiourea derivatives. A representative protocol demonstrates its reactivity with amines:

Reaction with Piperidine

When treated with piperidine in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), 4-isothiocyanato-1-methylpiperidine forms a thiourea adduct. Key conditions include:

-

Solvent: CH<sub>2</sub>Cl<sub>2</sub>

-

Temperature: Room temperature (20–25°C)

-

Reaction Time: 36 hours

-

Workup: Purification via silica gel chromatography using ethyl acetate/hexane mixtures .

This reaction proceeds via nucleophilic attack on the electrophilic carbon of the -NCS group, followed by thiourea formation (Figure 1).

| Nucleophile | Product Class | Yield | Reference |

|---|---|---|---|

| Piperidine | Thiourea | Not reported | |

| Benzylamine | Substituted thiourea | 67% (analogous reaction) |

Amide Formation via Sequential Reactions

A two-step protocol converts the isothiocyanate into amides:

-

Thioester Activation: Reacting with 9-fluorenylmethyl thioester in DMF forms an intermediate.

-

Isothiocyanate Coupling: The intermediate reacts with this compound in CH<sub>2</sub>Cl<sub>2</sub>, yielding amides after 36 hours .

Critical Parameters:

-

Use of anhydrous sodium sulfate for drying organic layers.

-

Acidic workup (1 N HCl) to remove unreacted amines.

Industrial-Scale Reaction Considerations

Large-scale reactions require modified protocols to handle thiophosgene (a toxic reagent used in synthesis):

-

Biphasic Systems: Combining CH<sub>2</sub>Cl<sub>2</sub> and saturated NaHCO<sub>3</sub> minimizes side reactions .

-

Safety Measures: Automated continuous-flow reactors mitigate exposure risks during production.

Comparative Reactivity with Other Isothiocyanates

The piperidine ring in this compound introduces steric effects that differentiate it from simpler analogs like phenyl isothiocyanate:

| Property | This compound | Phenyl Isothiocyanate |

|---|---|---|

| Steric Hindrance | High (due to piperidine) | Low |

| Solubility | Polar aprotic solvents | Nonpolar solvents |

| Reaction Rate | Slower (steric effects) | Faster |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Isothiocyanato-1-methylpiperidine has garnered attention for its potential as an anticancer agent . Isothiocyanates are known for their ability to modulate drug resistance mechanisms, particularly in non-small-cell lung cancer (NSCLC). Studies have shown that this compound can enhance the sensitivity of cisplatin-resistant NSCLC cells to chemotherapy, indicating its role in overcoming drug resistance .

Biochemical Research

The compound is utilized in enzyme inhibition studies and as a protein labeling reagent . Its reactive isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, allowing researchers to investigate enzyme activity and protein interactions . This property makes it a valuable tool in biochemical assays and studies involving post-translational modifications.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing various heterocyclic compounds. Its unique structure allows it to participate in diverse chemical reactions, including cycloadditions and nucleophilic substitutions, making it useful for developing new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on NSCLC cell lines. The compound was tested alongside other structurally diverse isothiocyanates. Results indicated that while it did not significantly affect cell viability at certain concentrations, it effectively reduced cisplatin tolerance in resistant cell lines, showcasing its potential as an adjunctive treatment in cancer therapy .

Case Study 2: Enzyme Inhibition

Research involving the use of this compound demonstrated its efficacy as an enzyme inhibitor. By covalently modifying enzyme active sites, it was shown to alter enzyme kinetics significantly. This property has implications for drug design, particularly for targeting specific pathways in disease processes .

Wirkmechanismus

The mechanism of action of 4-Isothiocyanato-1-methylpiperidine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Sulforaphane

Comparison

4-Isothiocyanato-1-methylpiperidine is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness makes it particularly useful in the synthesis of piperidine-containing compounds and in studies involving the modification of piperidine-based biomolecules .

Biologische Aktivität

4-Isothiocyanato-1-methylpiperidine (IMPI) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The compound is synthesized through the reaction of 1-methylpiperidine with isothiocyanate derivatives. The general synthetic route involves:

- Starting Material : 1-Methylpiperidine.

- Reagent : Isothiocyanate (e.g., phenyl isothiocyanate).

- Conditions : The reaction typically occurs in an organic solvent under reflux conditions.

This method yields IMPI with high purity and yield, making it suitable for further biological evaluations.

Antimicrobial Activity

IMPI has demonstrated notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition zones:

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| IMPI | ≥18 | Strong |

| Gentamicin | 20 | Standard Antibiotic |

| Clotrimazole | 18 | Standard Antifungal |

The minimum inhibitory concentration (MIC) values indicated that IMPI exhibits a broad spectrum of activity, particularly against Gram-positive bacteria .

Anti-Proliferative Activity

In vitro studies assessed the anti-proliferative effects of IMPI on various cancer cell lines, including HL-60 (leukemia), HT-29 (colorectal), and MCF7 (breast cancer). The results are summarized in the following table:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HL-60 | <10 | Highly Active |

| HT-29 | 10–50 | Moderately Active |

| MCF7 | >100 | Inactive |

The compound exhibited potent activity against HL-60 cells, suggesting potential as a therapeutic agent in leukemia treatment .

The biological activity of IMPI can be attributed to its ability to inhibit specific kinases involved in cell signaling pathways. By binding to these kinases, IMPI effectively blocks the phosphorylation of target proteins, disrupting essential cellular processes such as proliferation and survival . This mechanism is particularly relevant in cancer therapy, where aberrant kinase activity is a hallmark of tumorigenesis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of IMPI against multi-drug resistant strains of Staphylococcus aureus. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapies .

- Cancer Cell Line Studies : Research demonstrated that IMPI induced apoptosis in HL-60 cells via the activation of caspase pathways. This finding supports its potential use as an anticancer agent .

- Neuroprotective Effects : Preliminary studies indicated that IMPI may possess neuroprotective properties by modulating inflammatory responses in neurodegenerative models, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .

Eigenschaften

IUPAC Name |

4-isothiocyanato-1-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZKLVVGTLCSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118705-17-2 | |

| Record name | 4-isothiocyanato-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.